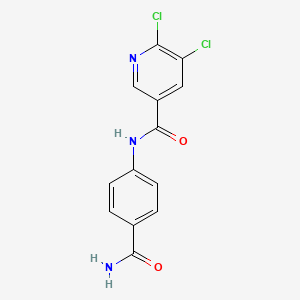
N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide” appears to be a chemical compound. However, there is no specific information available about this compound123.
Synthesis Analysis
There is no specific synthesis analysis available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. However, a related compound, “4-amino-N-(4-carbamoylphenyl)benzamide”, has been synthesized in a two-step process with an overall yield higher than 78%1.
Molecular Structure Analysis
There is no specific molecular structure analysis available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. However, a related compound, “N-[(4-Carbamoylphenyl)sulfonyl]serine”, has a molecular formula of CHNOS, an average mass of 288.277 Da, and a mono-isotopic mass of 288.041595 Da4.
Chemical Reactions Analysis
There is no specific chemical reactions analysis available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. However, a related compound, “4-amino-N-(4-carbamoylphenyl)benzamide”, has been synthesized using a two-step reaction with isolation of “N-(4-carbamoylphenyl)-4-nitrobenzamide” as an intermediate1.
Physical And Chemical Properties Analysis
There is no specific physical and chemical properties analysis available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. However, a related compound, “N-(4-Carbamoylphenyl)-4-nitrobenzamide”, has a density of 1.4±0.1 g/cm^3, a boiling point of 448.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C5.
Applications De Recherche Scientifique
Discovery of Met Kinase Inhibitors
The compound has been explored in the context of designing selective Met kinase inhibitors, demonstrating complete tumor stasis in Met-dependent models following oral administration, indicating its potential in cancer therapy (Schroeder et al., 2009).
Development of Polyamides and Polyimides
Research has also delved into the synthesis of rigid-rod polyamides and polyimides derived from related compounds, showcasing their application in creating materials with excellent thermooxidative stability, which could have implications for various industrial applications (Spiliopoulos et al., 1998).
Electrochromic Properties of Polyamides
The study of electroactive polyamides with pendent carbazole groups synthesized from related compounds has highlighted their thermal stability and electrochromic performance, presenting potential uses in electronic and optical devices (Hsiao et al., 2013).
Antidepressant and Nootropic Agents
Compounds derived from N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide have been evaluated for their potential as antidepressant and nootropic agents, revealing significant activity in preclinical models (Thomas et al., 2016).
Antimicrobial and Anticancer Activity
Further research has synthesized new derivatives with notable antimicrobial and anticancer activity, contributing to the search for novel therapeutic agents (Atta & Abdel‐Latif, 2021).
Safety And Hazards
There is no specific safety and hazards information available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”.
Orientations Futures
There is no specific future directions information available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. However, a related compound, “4-amino-N-(4-carbamoylphenyl)benzamide”, is an important intermediate in the production of Pigment Yellow 181, which is used in various industrial applications1.
Please note that the information provided is based on the closest related compounds I could find, and may not accurately represent “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. For more accurate information, further research in scientific literature or consultation with a chemical expert is recommended.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-10-5-8(6-17-11(10)15)13(20)18-9-3-1-7(2-4-9)12(16)19/h1-6H,(H2,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGOOOKHTNCZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

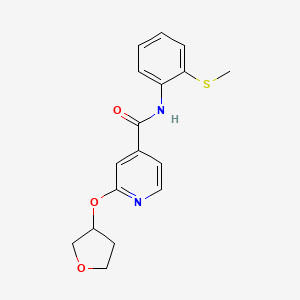
![(R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593521.png)
![3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2593522.png)
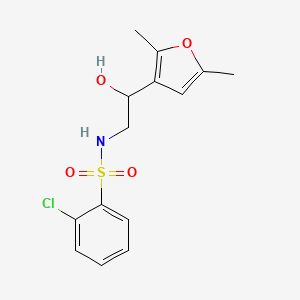
![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2593527.png)
![2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid](/img/structure/B2593530.png)
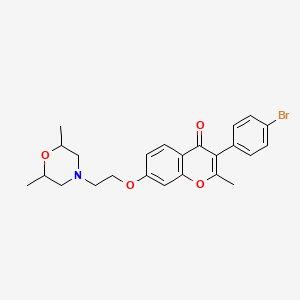
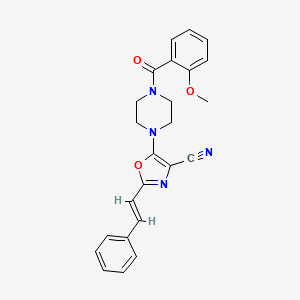
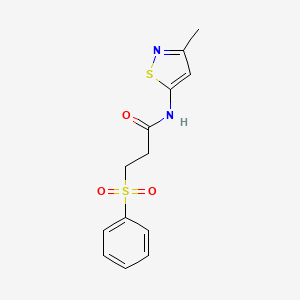
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2593537.png)
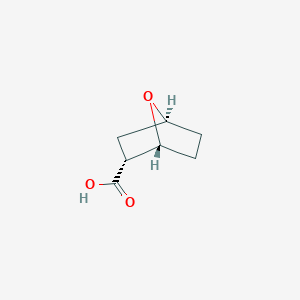
![1-Methylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2593539.png)
![N-tert-butyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2593540.png)
